

Application Notes & Protocols: Formulating CB30900 for Intravenous Administration in Research

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Compound of Interest		
Compound Name:	CB30900	
Cat. No.:	B1668665	Get Quote

Introduction

CB30900 is a novel and potent small molecule inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[1][2] Inhibition of TS leads to "thymineless death" in rapidly dividing cells, making it a key target in oncology research.[3] A significant challenge in the preclinical development of **CB30900** is its lipophilic nature and consequently poor aqueous solubility. This characteristic hinders the development of a simple aqueous formulation for intravenous (IV) administration, which is often required for in vivo efficacy and pharmacokinetic studies.

To overcome this limitation, a liposomal formulation approach has been developed. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, enhancing their solubility and stability in aqueous environments.[4] This document provides detailed protocols for the preparation, characterization, and preliminary in vitro testing of a **CB30900** liposomal formulation suitable for research purposes.

Physicochemical Properties of CB30900

A summary of the key physicochemical properties of **CB30900** is presented below. These properties underscore the need for an advanced formulation strategy to achieve a stable and effective intravenous dosage form.

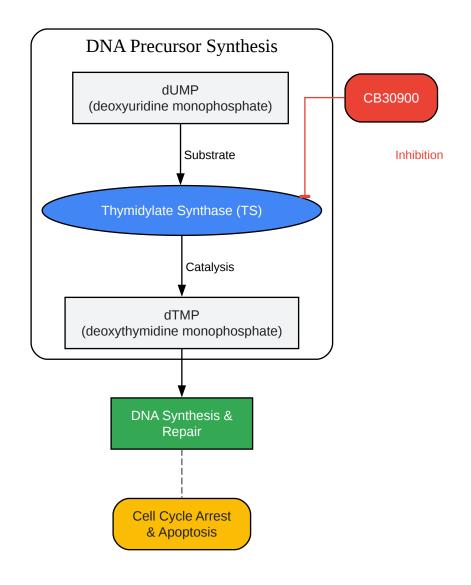


Property	Value	Method
Molecular Formula	C22H20FN5O5S	Mass Spectrometry
Molecular Weight	497.49 g/mol	Mass Spectrometry
LogP	4.1	Calculated
Aqueous Solubility (pH 7.4)	< 0.1 μg/mL	Shake-flask method
Solubility in Ethanol	~5 mg/mL	Visual Inspection
Solubility in DMSO	> 50 mg/mL	Visual Inspection

Mechanism of Action: Thymidylate Synthase Inhibition

CB30900 exerts its cytotoxic effects by inhibiting thymidylate synthase. This action blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), depleting the cellular pool of thymidine triphosphate (dTTP) required for DNA synthesis and leading to cell cycle arrest and apoptosis.[1][2]





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Figure 1: Mechanism of Action of CB30900.

Protocol 1: Preparation of CB30900-Loaded Liposomes

This protocol details the thin-film hydration method followed by extrusion to produce unilamellar liposomes with a defined size.[5] Lipophilic compounds like **CB30900** are effectively incorporated by dissolving them with the lipids in an organic solvent prior to film formation.[6]

1.1. Materials & Equipment

• Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol



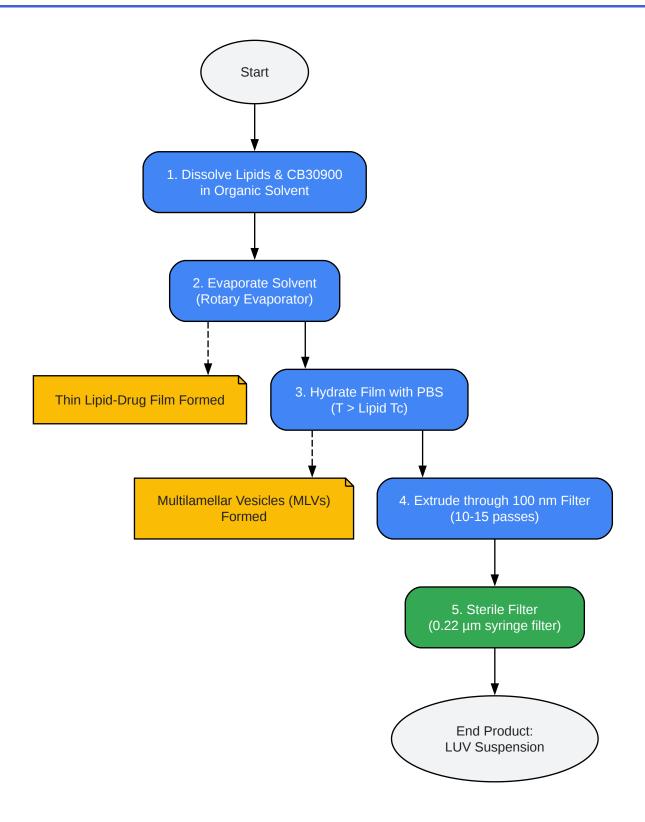
- Drug: CB30900
- Solvents: Chloroform, Methanol (HPLC grade)
- Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered
- Equipment: Rotary evaporator, water bath, bath sonicator, mini-extruder, polycarbonate membranes (100 nm pore size), glass vials, round-bottom flask, nitrogen gas stream.

1.2. Formulation Composition

Component	Role	Stock Concentration	Volume for 1 mL Final Formulation (1 mg/mL CB30900)
DSPC	Main bilayer component	10 mg/mL in Chloroform	1.5 mL
Cholesterol	Membrane stabilizer	10 mg/mL in Chloroform	0.5 mL
CB30900	Active Pharmaceutical Ingredient	1 mg/mL in Chloroform:Methanol (9:1)	1.0 mL
PBS (pH 7.4)	Hydration & Final Buffer	N/A	1.0 mL

1.3. Experimental Workflow: Liposome Preparation





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Figure 2: Workflow for preparing CB30900 liposomes.

1.4. Step-by-Step Procedure



- Lipid & Drug Dissolution: In a round-bottom flask, combine the specified volumes of DSPC,
 Cholesterol, and CB30900 stock solutions. Swirl gently to ensure complete mixing.
- Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of 40-50°C. Rotate the flask to ensure a thin, uniform film forms on the inner surface.
- Drying: Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
- Hydration: Add 1 mL of sterile PBS (pH 7.4) to the flask. The temperature of the buffer and
 the subsequent hydration step should be maintained above the transition temperature (Tc) of
 the lipid (for DSPC, Tc is ~55°C). Let the film hydrate for 1 hour with intermittent gentle
 agitation to form multilamellar vesicles (MLVs).
- Size Reduction (Extrusion): Assemble the mini-extruder with a 100 nm polycarbonate membrane. Transfer the MLV suspension to a syringe and force it through the extruder into a clean syringe. Repeat this extrusion process 11-15 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.[5]
- Sterilization: Pass the final liposome suspension through a 0.22 μm syringe filter into a sterile vial for storage.
- Storage: Store the formulation at 4°C, protected from light.

Protocol 2: Characterization of Liposomal Formulation

Proper characterization is essential to ensure the quality, consistency, and stability of the formulation.

- 2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
- Methodology: Dilute the liposomal suspension (e.g., 1:100) in sterile PBS. Analyze using a Dynamic Light Scattering (DLS) instrument. The Zeta Potential indicates surface charge and is a predictor of colloidal stability.



Acceptance Criteria:

Mean Particle Size: 90 - 120 nm

∘ PDI: < 0.2

Zeta Potential: -5 to -20 mV

2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

- Methodology:
 - Separate non-encapsulated "free" drug from the liposomes using a size exclusion chromatography (SEC) spin column.
 - Collect the liposome-containing eluate.
 - Disrupt a known volume of the eluate by adding a solvent like methanol or a surfactant solution (e.g., 1% Triton X-100) to release the encapsulated CB30900.
 - Quantify the concentration of CB30900 using a validated High-Performance Liquid
 Chromatography (HPLC) method with UV detection.[7]
 - Calculate EE and DL using the formulas below.
- Calculations:
 - EE (%) = (Amount of Encapsulated Drug / Total Initial Drug) * 100
 - DL (%) = (Mass of Encapsulated Drug / Total Mass of Lipids) * 100
- 2.3. Representative Characterization Data



Parameter	Result
Mean Particle Size (Z-average)	105.2 nm
Polydispersity Index (PDI)	0.115
Zeta Potential	-12.5 mV
Encapsulation Efficiency (EE)	92.5 %
Drug Loading (DL)	4.8 % (w/w)

Protocol 3: Short-Term Stability Assessment

This protocol evaluates the physical and chemical stability of the liposomal formulation under defined storage conditions.[8]

3.1. Methodology

- Aliquot the final liposomal formulation into multiple sterile vials.
- Store the vials under two conditions: refrigerated (4°C) and room temperature (25°C), protected from light.
- At specified time points (0, 7, 14, and 28 days), withdraw a vial from each condition.
- Analyze the samples for the parameters listed in the table below.
- 3.2. Stability Testing Parameters and Data Table



Time Point	Storage Temp.	Visual Appearan ce	рН	Mean Particle Size (nm)	PDI	Drug Content (% of Initial)
Day 0	N/A	Opalescent , uniform	7.41	105.2	0.115	100%
Day 7	4°C	No change	7.40	106.1	0.118	99.5%
25°C	No change	7.38	108.5	0.125	98.1%	_
Day 14	4°C	No change	7.41	105.9	0.116	99.2%
25°C	No change	7.35	112.4	0.140	96.5%	
Day 28	4°C	No change	7.39	106.5	0.120	98.9%
25°C	Slight precipitatio n	7.31	125.8	0.188	92.3%	

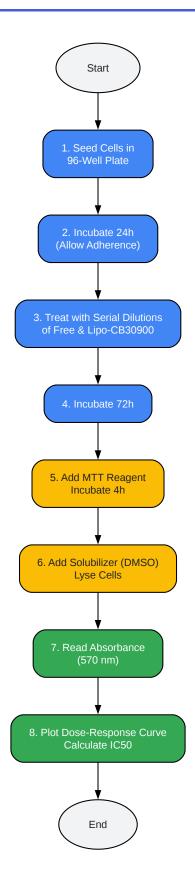
Protocol 4: In Vitro Cell Viability Assay

This protocol is used to determine the cytotoxic activity of the **CB30900** formulation in a relevant cancer cell line and to calculate the half-maximal inhibitory concentration (IC50).[9]

4.1. Materials

- Cell Line: A549 (human non-small cell lung cancer) or other relevant line.
- Reagents: "Free" CB30900 (dissolved in DMSO), Liposomal CB30900, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO.
- Equipment: 96-well plates, incubator (37°C, 5% CO₂), microplate reader.
- 4.2. Experimental Workflow: In Vitro Assay





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Figure 3: Workflow for MTT cell viability assay.



4.3. Step-by-Step Procedure

- Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
- Treatment: Prepare serial dilutions of "free" CB30900 (from a DMSO stock) and liposomal
 CB30900 in complete cell culture medium. The final DMSO concentration for the "free" drug should be ≤ 0.1%.
- Remove the old medium from the cells and add 100 μL of the drug-containing medium to the respective wells. Include untreated and vehicle controls.
- Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
- MTT Assay: Add 10 μ L of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
- Solubilization: Aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of drug concentration and fit a non-linear regression curve to determine the IC50 value.[10][11]

4.4. Representative In Vitro Efficacy Data

Formulation	IC50 in A549 cells (nM)
"Free" CB30900 (in DMSO)	45.8
Liposomal CB30900	52.3

The similar IC50 values suggest that the liposomal formulation effectively delivers the active **CB30900** to the cancer cells in vitro.



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